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Compound of Interest

Compound Name:
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-

a]pyridine

CAS No.: 889943-47-9

Cat. No.: B1368717

Get Quote

Executive Summary: The "Privileged Scaffold"
Paradox
3-(3-Piperidinyl)triazolo[4,3-a]pyridine represents a classic "privileged scaffold" in medicinal

chemistry.[1] Its core architecture—a fused triazolopyridine system substituted with a piperidine

ring—mimics the ATP-binding hinge region interactions found in multiple kinase families, most

notably p38 MAPK (Mitogen-Activated Protein Kinase) and c-Met (Hepatocyte Growth Factor

Receptor).[1]

While this structural promiscuity makes it an excellent starting point for fragment-based drug

discovery (FBDD), it poses significant challenges for selectivity.[1] This guide outlines a

rigorous cross-reactivity profiling workflow to distinguish specific on-target efficacy from

dangerous off-target liabilities (e.g., CYP450 inhibition, hERG blockade).[1]

Comparison at a Glance

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1368717#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/249770
https://pubchem.ncbi.nlm.nih.gov/compound/249770
https://pubchem.ncbi.nlm.nih.gov/compound/249770
https://pubchem.ncbi.nlm.nih.gov/compound/249770
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
3-(3-

Piperidinyl)triazolo[4,

3-a]pyridine

SB-203580

(Standard p38
Inhibitor)

Crizotinib (Standard
c-Met/ALK
Inhibitor)

Primary Target Class
Ser/Thr & Tyr Kinases

(Dual Potential)

p38 MAPK (

isoforms)
c-Met, ALK, ROS1

Binding Mode
Type I (ATP-

competitive)

Type I (ATP-

competitive)

Type I (ATP-

competitive)

Key Structural Risk

Piperidine Nitrogen:

hERG liabilityTriazole

N1/N2: Heme

coordination (CYP

inhibition)

Imidazole Nitrogen:

CYP inhibition

Piperidine-linked tail:

hERG liability

Selectivity Profile
Moderate (Requires

optimization)

High for p38, but hits

CK1/RIPK2

Broad (Multi-kinase

inhibitor)

Scientific Rationale: Why Profile Cross-Reactivity?
The Structural Basis of Promiscuity
The triazolo[4,3-a]pyridine core functions as a bioisostere for the purine ring of ATP.[1] The

nitrogen atoms at positions 1 and 2 of the triazole ring can serve as hydrogen bond acceptors

for the kinase hinge region (e.g., Met109 in p38

).[1]

On-Target: High affinity for the ATP pocket of p38 MAPK and c-Met.[1]

Off-Target (Kinome): Potential cross-reactivity with ALK, Pim-1, and RIPK2 due to conserved

hinge architecture.[1]

Off-Target (Safety): The basic nitrogen of the 3-piperidinyl group at physiological pH is a

known pharmacophore for the hERG potassium channel, posing a QT-prolongation risk.[1]

Furthermore, the exposed triazole nitrogens can coordinate with the heme iron of CYP450

enzymes (specifically CYP3A4 and CYP2D6), leading to metabolic drug-drug interactions.[1]
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Profiling Workflow & Decision Matrix
To validate this compound, a tiered profiling approach is mandatory.[1] This ensures resources

are not wasted on a "dirty" compound before establishing its primary utility.[1]

Tier 1: The "Kinome Scan" (Broad Selectivity)
Do not rely on small panels.[1] Use a competition binding assay (e.g., KINOMEscan™ or

similar) covering >400 kinases.[1]

Threshold: Focus on kinases inhibited >65% at 1 µM.

Critical Off-Targets to Watch: JNK1/2/3, ERK1/2, CK1, DYRK1A.[1]

Tier 2: Safety Pharmacology (The "Killer" Panel)
If the compound passes Tier 1 with an acceptable Selectivity Score (S(35) < 0.2), proceed to

safety profiling.[1]

hERG Binding: Radioligand displacement assay.

CYP Inhibition: Fluorescent or LC-MS/MS based assay for CYP3A4, 2D6, and 2C9.[1]
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Compound Synthesis:
3-(3-Piperidinyl)triazolo[4,3-a]pyridine

Tier 1: Kinome Profiling
(400+ Kinases, 1 µM)

Selectivity Score
S(35) < 0.2?

Tier 2: Safety Panel
(hERG, CYP450)

Yes

STOP: Promiscuous Binder
(Redesign Core)

No

hERG IC50 > 10 µM
CYP IC50 > 10 µM?

Tier 3: Cellular Validation
(PBMC Cytokine Release)

Yes

STOP: Cardiotox/Metabolic Risk
(Modify Piperidine)

No

Click to download full resolution via product page

Caption: Tiered decision matrix for validating triazolopyridine scaffolds, prioritizing early

elimination of promiscuous or toxic candidates.
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Protocol A: Competitive Kinase Binding Assay (Eu-
Kinase Tracer)
This protocol determines the intrinsic affinity (Kd) of the compound for p38 MAPK vs. off-targets

like c-Met.[1]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The

compound competes with a europium-labeled tracer for the kinase ATP pocket.[1]

Materials:

Recombinant p38

(or c-Met) kinase (His-tagged).[1]

Europium-labeled anti-His antibody.[1]

AlexaFluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199).[1]

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Step-by-Step:

Preparation: Dilute 3-(3-Piperidinyl)triazolo[4,3-a]pyridine in 100% DMSO to 100x final

concentration (10-point dose response, 10 µM down to 0.5 nM).

Plating: Dispense 50 nL of compound into a 384-well low-volume white plate (Greiner).

Enzyme Mix: Add 5 µL of Kinase/Antibody mix (5 nM Kinase, 2 nM Eu-Ab final). Incubate 15

min at RT.

Tracer Mix: Add 5 µL of Tracer mix (concentration = Kd of tracer, typically 5-20 nM).[1]

Incubation: Incubate for 60 min at RT in the dark.

Read: Measure TR-FRET on a multimode reader (Ex: 337 nm, Em: 620 nm & 665 nm).

Analysis: Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation to determine
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.[1] Convert to

using the Cheng-Prusoff equation adapted for binding:

.[1]

Protocol B: CYP3A4 Inhibition Assay (Metabolic Cross-
Reactivity)
The triazole ring is a structural alert for heme coordination.[1] This assay is critical.

Materials:

Human Liver Microsomes (HLM) or recombinant CYP3A4 (Supersomes™).[1]

Substrate: Midazolam (2 µM) or Testosterone (50 µM).[1]

NADPH Regenerating System.[1]

Step-by-Step:

Incubation: Mix 0.1 mg/mL HLM, compound (10 µM screening conc.), and substrate in 100

mM Potassium Phosphate buffer (pH 7.4).

Start: Initiate reaction with NADPH (1 mM final).

Time: Incubate at 37°C for 10 min (Midazolam) or 20 min (Testosterone).

Stop: Quench with ice-cold Acetonitrile containing internal standard (e.g., Deuterated

Midazolam).

Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

Calculation: % Inhibition =

.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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